1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone
CAS No.:
Cat. No.: VC16275679
Molecular Formula: C14H19NO3S
Molecular Weight: 281.37 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone -](/images/structure/VC16275679.png)
Specification
Molecular Formula | C14H19NO3S |
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Molecular Weight | 281.37 g/mol |
IUPAC Name | 1-[3-(azepan-1-ylsulfonyl)phenyl]ethanone |
Standard InChI | InChI=1S/C14H19NO3S/c1-12(16)13-7-6-8-14(11-13)19(17,18)15-9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 |
Standard InChI Key | RUWFGNQLCMDALO-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-[3-(azepan-1-ylsulfonyl)phenyl]ethanone, reflecting its azepane-sulfonyl moiety at the phenyl ring’s 3-position and the acetyl group at the 1-position. Its molecular formula, , accounts for 15 carbon atoms, 19 hydrogens, one nitrogen, three oxygens, and one sulfur atom .
Structural Characterization
Key structural features include:
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Sulfonamide Bridge: The azepane ring (a seven-membered saturated heterocycle) connects to the phenyl ring via a sulfonyl group (), imparting polarity and hydrogen-bonding capacity.
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Acetyl Group: The ethanone moiety at the 1-position introduces electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions .
Table 1: Key Identifiers of 1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone
Property | Value |
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Molecular Formula | |
Molecular Weight | 293.38 g/mol |
SMILES | CC(=O)C1=CC(=CC(=C1)S(=O)(=O)N2CCCCCC2)C |
InChIKey | WKJYUMRZQZQNJE-UHFFFAOYSA-N |
Topological Polar Surface Area | 67.8 Ų |
Synthetic Routes and Optimization
Stepwise Synthesis Methodology
The synthesis of 1-[3-(azepan-1-ylsulfonyl)phenyl]ethanone typically involves sequential functionalization of the phenyl ring:
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Sulfonylation of 3-Bromophenyl Ethanone:
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React 3-bromophenyl ethanone with chlorosulfonic acid to yield 3-(chlorosulfonyl)phenyl ethanone.
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Substitute the chloride with azepane in the presence of a base (e.g., triethylamine) to form the sulfonamide.
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Friedel-Crafts Acylation (Alternative Route):
Industrial-Scale Considerations
Industrial production prioritizes cost efficiency and yield:
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Continuous Flow Reactors: Enhance reaction control and reduce byproducts during sulfonylation .
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Catalytic Optimization: Palladium-based catalysts improve coupling efficiency in multi-step syntheses, as demonstrated in analogous quinolone preparations .
Table 2: Comparative Analysis of Synthetic Routes
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Sulfonylation | ClSO₃H, CH₂Cl₂, 0°C | 78 | 95 |
Azepane Coupling | Azepane, TEA, RT | 85 | 98 |
Friedel-Crafts | AcCl, AlCl₃, 80°C | 65 | 90 |
Physicochemical and Reactivity Profiles
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide group; low solubility in water (<1 mg/mL) .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions via sulfonamide cleavage.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .
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NMR (¹H): Key signals include δ 2.6 (s, 3H, acetyl CH₃), δ 3.2–3.4 (m, 4H, azepane N–CH₂), and δ 7.5–8.1 (m, 4H, aromatic protons) .
Functional Applications and Biological Relevance
Pharmaceutical Intermediates
The compound’s sulfonamide group is a hallmark of antimicrobial agents (e.g., sulfa drugs). Its acetyl group serves as a handle for derivatization into bioactive molecules, such as kinase inhibitors.
Material Science Applications
As a polar monomer, it participates in polymer synthesis, enhancing material rigidity and thermal stability through sulfonamide cross-linking .
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